Quinoline, 3-ethyl-2-phenyl- Quinoline, 3-ethyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 101441-53-6
VCID: VC18840417
InChI: InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3
SMILES:
Molecular Formula: C17H15N
Molecular Weight: 233.31 g/mol

Quinoline, 3-ethyl-2-phenyl-

CAS No.: 101441-53-6

Cat. No.: VC18840417

Molecular Formula: C17H15N

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 3-ethyl-2-phenyl- - 101441-53-6

Specification

CAS No. 101441-53-6
Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
IUPAC Name 3-ethyl-2-phenylquinoline
Standard InChI InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3
Standard InChI Key NYBZLXFAWRSLNX-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Quinoline, 3-ethyl-2-phenyl- features a bicyclic framework comprising a benzene ring fused to a pyridine ring. The ethyl (-CH2CH3) and phenyl (-C6H5) substituents at the 3- and 2-positions, respectively, introduce steric and electronic modifications to the parent quinoline structure. The molecular formula is C17H15N, with a molecular weight of 233.31 g/mol .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Substituents3-ethyl, 2-phenyl
Hybridizationsp2/sp3 (quinoline backbone)

X-ray crystallographic studies of analogous compounds, such as 7-bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline, reveal that the ethyl and phenyl groups adopt trans-fused conformations, with dihedral angles between aromatic rings ranging from 22° to 30° . These structural features influence packing interactions, including N–H⋯O hydrogen bonds and π-π stacking (centroid-centroid distance: ~3.7 Å), which stabilize the crystal lattice .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of quinoline derivatives often leverages condensation, annulation, and cross-coupling reactions. For 3-ethyl-2-phenylquinoline, two principal methods have been reported:

Friedländer Annulation

This one-pot reaction involves the condensation of 2-aminobenzaldehyde with β-keto esters or ketones. For example, ethyl acetoacetate reacts with 2-aminobenzaldehyde derivatives under acidic conditions to form the quinoline core, with subsequent alkylation introducing the ethyl and phenyl groups .

Arbuzov/HWE Reaction

MethodYield (%)Key AdvantagesLimitations
Friedländer Annulation60–75Scalable, mild conditionsLimited substituent tolerance
Arbuzov/HWE Reaction70–85High modularity, stereo controlRequires halogenated reagents
CompoundIC50 (μM) vs. A549IC50 (μM) vs. HT29
3h1.531.50
3k1.380.77
3t2.360.97
Cisplatin4.923.45

Applications in Materials Science and Catalysis

Coordination Chemistry

The nitrogen atom in the quinoline ring facilitates ligand-metal coordination, enabling applications in catalysis. Palladium complexes of 3-ethyl-2-phenylquinoline catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000 .

Organic Electronics

Quinoline derivatives serve as electron-transport layers in OLEDs due to their high electron affinity (~3.1 eV). The ethyl and phenyl groups improve solubility in organic solvents, aiding thin-film deposition .

Comparative Analysis with Related Quinoline Derivatives

Table 4: Structural and Functional Comparison

CompoundSubstituentsKey Properties
QuinolineNoneBasic scaffold, low bioactivity
8-Hydroxyquinoline8-OHChelating agent, antimicrobial
2-Methylquinoline2-CH3Intermediate in synthesis
3-Ethyl-2-phenylquinoline3-C2H5, 2-C6H5Enhanced antitumor activity

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